5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene
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Overview
Description
5-(Trimethoxymethyl)bicyclo[221]hept-2-ene is a chemical compound with the molecular formula C11H18O3 It is a derivative of norbornene, a bicyclic hydrocarbon, and features a trimethoxymethyl group attached to the bicyclo[221]hept-2-ene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene typically involves the reaction of norbornene derivatives with trimethoxymethylating agents under specific conditions. One common method includes the use of trimethoxymethane in the presence of a strong acid catalyst to facilitate the addition of the trimethoxymethyl group to the norbornene framework .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The trimethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
5-Methylbicyclo[2.2.1]hept-2-ene: A similar compound with a methyl group instead of a trimethoxymethyl group.
2-Methylbicyclo[2.2.1]hept-2-ene: Another derivative with a methyl group at a different position on the bicyclic structure.
Uniqueness
5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene is unique due to the presence of the trimethoxymethyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
IUPAC Name |
5-(trimethoxymethyl)bicyclo[2.2.1]hept-2-ene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-12-11(13-2,14-3)10-7-8-4-5-9(10)6-8/h4-5,8-10H,6-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVESJZYRXSGNKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1CC2CC1C=C2)(OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80609479 |
Source
|
Record name | 5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80609479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
196805-13-7 |
Source
|
Record name | 5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80609479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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